

comprehensive literature review on diisooctyl adipate

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Diisooctyl Adipate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisooctyl adipate (DIOA), a branched-chain diester of adipic acid and isooctyl alcohol, is a versatile compound with significant applications across various industries. Primarily utilized as a plasticizer, it imparts flexibility and durability to a wide range of polymers. Its properties also lend it to use as an emollient and solvent in cosmetic and personal care formulations. This indepth technical guide provides a comprehensive literature review of diisooctyl adipate, encompassing its physicochemical properties, synthesis and purification protocols, toxicological profile, environmental fate, and analytical methodologies. Particular attention is given to summarizing quantitative data in structured tables, detailing experimental procedures, and visualizing key pathways and workflows to support research and development activities.

Physicochemical Properties

Diisooctyl adipate is a colorless to pale yellow, oily liquid with a mild, characteristic odor.[1] It is soluble in most organic solvents but has very low solubility in water.[1] Key physicochemical properties are summarized in Table 1.



Property	Value	Reference(s)
Molecular Formula	C22H42O4	[2]
Molecular Weight	370.57 g/mol	[2]
CAS Number	27253-31-2	
Appearance	Colorless to pale yellow oily liquid	[1]
Boiling Point	214°C at 5 mmHg	[1]
Melting Point	-67°C	[1]
Density	Approximately 0.924 g/cm³ at 20°C	[1]
Viscosity	12 - 13 mPa⋅s at 20°C	[1]
Flash Point	Approximately 224°C	[1]
Water Solubility	Insoluble	[1]
Log Kow (Octanol-Water Partition Coefficient)	8.1 (estimated)	[2]

Synthesis and Purification

Diisooctyl adipate is primarily synthesized through the esterification of adipic acid with isooctyl alcohol. The reaction is typically catalyzed by an acid and driven to completion by the removal of water. An alternative method involves the transesterification of a dialkyl adipate, such as dimethyl adipate, with isooctyl alcohol.

Experimental Protocol: Synthesis via Esterification

This protocol describes a general method for the synthesis of diisooctyl adipate.

Materials:

Adipic acid



- Isooctyl alcohol
- Sulfuric acid (or other suitable acid catalyst)
- Toluene (or other azeotropic agent)
- 5% Sodium carbonate solution
- Anhydrous sodium sulfate
- Reaction vessel equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus

Procedure:

- Charge the reaction vessel with adipic acid, a molar excess of isooctyl alcohol (e.g., 1:2.2 molar ratio of acid to alcohol), and a catalytic amount of sulfuric acid.[3]
- Add toluene to the reaction mixture to facilitate the azeotropic removal of water.
- Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.
- Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
- Cool the reaction mixture to room temperature.
- Wash the organic layer sequentially with a 5% sodium carbonate solution to neutralize the acid catalyst, followed by water until the washings are neutral.[4]
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent and excess isooctyl alcohol under reduced pressure.
- Purify the crude diisooctyl adipate by vacuum distillation to obtain the final product.[4]

Experimental Protocol: Synthesis via Transesterification

This protocol outlines the synthesis of diisooctyl adipate from dimethyl adipate.[5]



Materials:

- Dimethyl adipate
- Isooctyl alcohol
- Titanium adipate catalyst
- Reaction flask with a stirring device

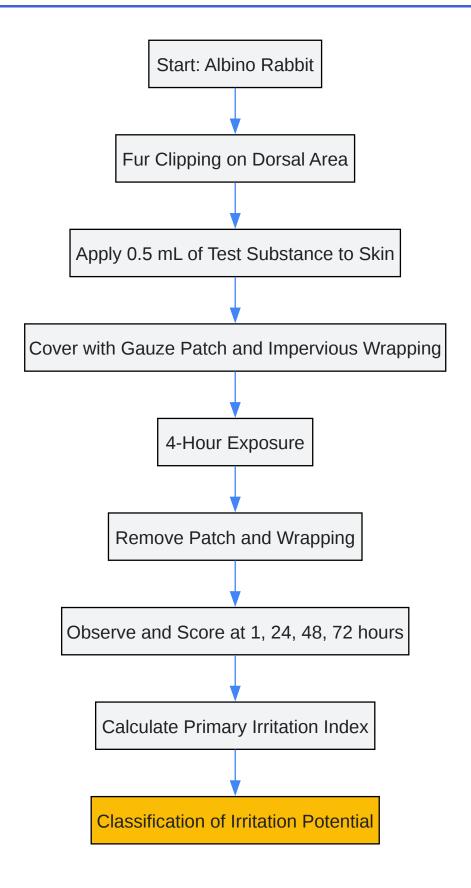
Procedure:

- Add dimethyl adipate and isooctanol to the reaction flask with stirring.
- Heat the mixture to the desired reaction temperature.
- Add the titanium adipate catalyst (e.g., 2% of the total mass of reactants).[5]
- Increase the temperature to facilitate the distillation of methanol, a byproduct of the reaction.
- Maintain the reaction temperature until the distillation of methanol ceases.
- Gradually increase the temperature to remove all remaining methanol.
- After cooling, the catalyst can be separated by filtration.
- The crude product is then purified by vacuum distillation to remove unreacted starting materials and byproducts.[5]

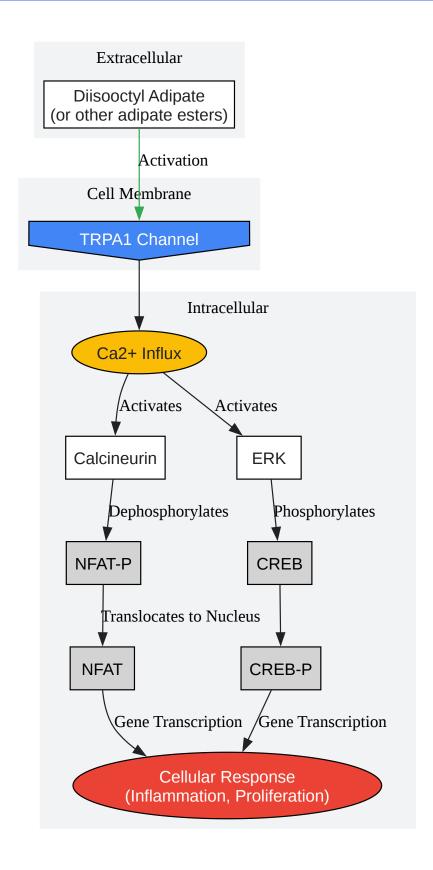




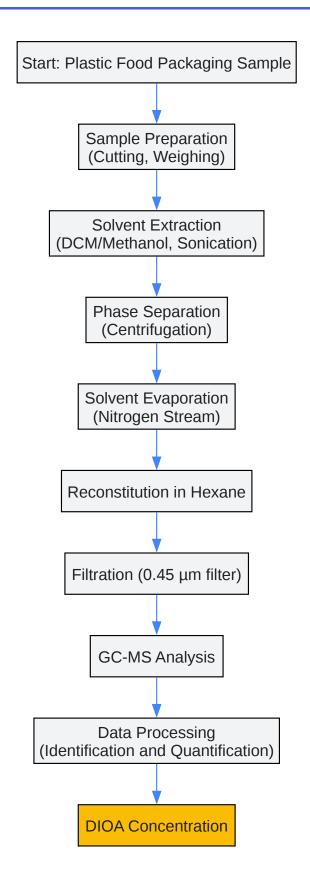












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